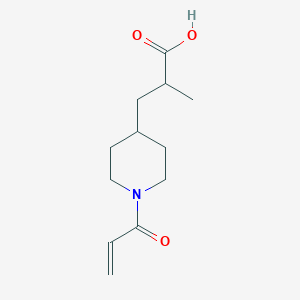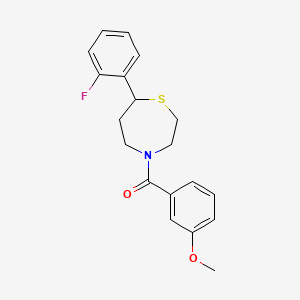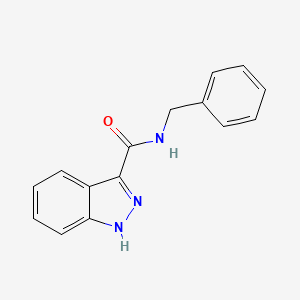
N-benzyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-1H-indazole-3-carboxamide” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1H-indazole-3-carboxamide structure with substitution at the nitrogen of the carboxamide by a benzyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole derivatives include nitrosation of indoles in a slightly acidic environment . These conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Aplicaciones Científicas De Investigación
Cannabinoid Receptor Affinity : Certain indazole and indole derivatives, including N-benzyl-1H-indazole-3-carboxamide variants, have shown high affinity for cannabinoid CB1 and CB2 receptors. These findings have implications for understanding the pharmacology of synthetic cannabinoids (Qian et al., 2015).
Monoamine Oxidase B (MAO-B) Inhibition : Indazole- and indole-carboxamides have been discovered as potent, selective, and reversible inhibitors of MAO-B. This is significant for understanding their potential therapeutic applications in neuropsychiatric and neurodegenerative disorders (Tzvetkov et al., 2014).
Antiproliferative Activity : Research has shown that certain N-phenyl-1H-indazole-1-carboxamides exhibit significant in vitro antiproliferative activity against various cancer cell lines. This suggests their potential role in the development of new anticancer agents (Maggio et al., 2011).
Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1) : Novel N-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of PARP-1, an enzyme involved in DNA repair. These findings contribute to the research on cancer therapy and cell damage response mechanisms (Patel et al., 2012).
Synthetic Methodologies : Advances in synthetic methodologies for indazole-carboxamides have been reported, offering efficient ways to produce these compounds, which are relevant for pharmaceutical research (Giustiniano et al., 2016).
Direcciones Futuras
Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs, and more indazole-based drugs are currently under development . Therefore, the future directions for “N-benzyl-1H-indazole-3-carboxamide” could involve further exploration of its medicinal properties and potential applications in the treatment of various pathological conditions .
Mecanismo De Acción
Target of Action
N-benzyl-1H-indazole-3-carboxamide is a synthetic cannabinoid . The primary targets of this compound are the cannabinoid receptors , which play a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound interacts with its targets by binding to the cannabinoid receptors, thereby modulating their activity . This interaction can lead to changes in the signaling pathways associated with these receptors, resulting in various physiological effects .
Biochemical Pathways
It is known that cannabinoids can influence a variety of pathways, including those involved in inflammation and pain sensation . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be absorbed through the lungs when smoked or vaped, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cannabinoid receptors it interacts with and the tissues in which these receptors are located . For example, activation of cannabinoid receptors in the nervous system can lead to analgesic effects, while activation in immune cells can result in anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the compound’s stability, while individual factors like a person’s metabolism rate and the presence of other substances in the body can influence its efficacy .
Propiedades
IUPAC Name |
N-benzyl-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(16-10-11-6-2-1-3-7-11)14-12-8-4-5-9-13(12)17-18-14/h1-9H,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKBMTWDVYDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

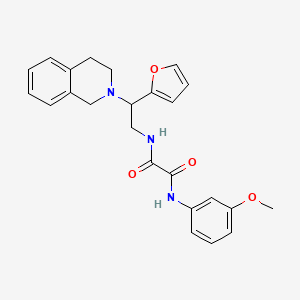

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2898485.png)
![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)
![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)
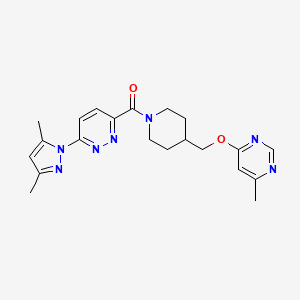
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)
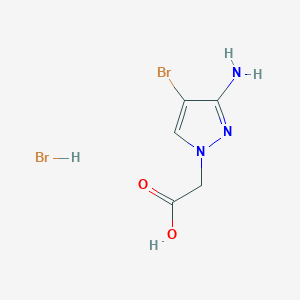
![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)
![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2898495.png)
